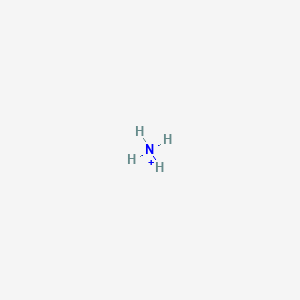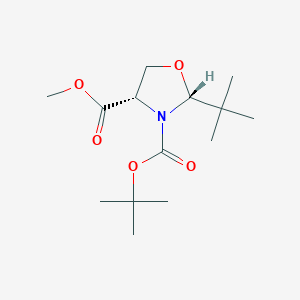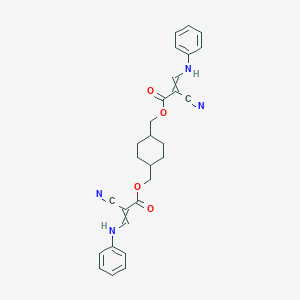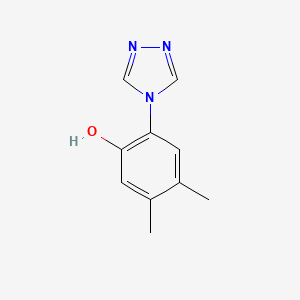
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT, also known as CJC-1295, is a synthetic peptide hormone that has been extensively studied for its potential applications in scientific research. This peptide is a growth hormone-releasing hormone (GHRH) analog that has been shown to stimulate the release of growth hormone (GH) from the pituitary gland.
Mécanisme D'action
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT acts as a GHRH analog, binding to and activating the GHRH receptor in the pituitary gland. This results in the stimulation of GH release, which in turn promotes growth and metabolism.
Biochemical and Physiological Effects:
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has been shown to have a number of biochemical and physiological effects, including increased GH secretion, enhanced protein synthesis, and improved bone density. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT in lab experiments is its ability to stimulate GH release in a more sustained and natural way than other GH-releasing agents. However, limitations include the need for careful dosing and monitoring due to potential side effects, such as increased cortisol levels.
Orientations Futures
For research on (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT include investigating its potential therapeutic applications in the treatment of various conditions, such as osteoporosis and muscle wasting. Additionally, further studies may be needed to fully understand the long-term effects and safety of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT use.
Méthodes De Synthèse
The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which is then cleaved from the support and purified. The resulting peptide is then typically modified with a trifluoroacetate salt to improve its stability and solubility.
Applications De Recherche Scientifique
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has been used in a wide range of scientific research applications, including studies of GH regulation, metabolism, and aging. It has also been investigated for its potential therapeutic applications, such as in the treatment of growth hormone deficiency and cachexia.
Propriétés
Numéro CAS |
142985-02-2 |
|---|---|
Formule moléculaire |
C8H26O3Si4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1175874.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)
